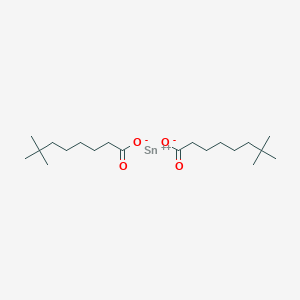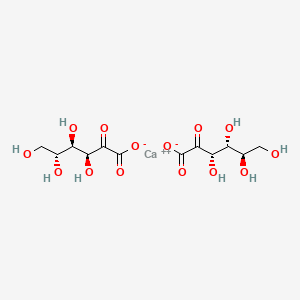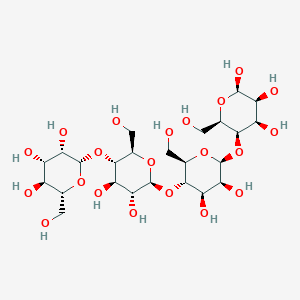
Zinn(II)-Neodecanoat
Übersicht
Beschreibung
Tin(2+) neodecanoate, also known as tin(IV) neodecanoate, is a chemical compound composed of a tin atom and two neodecanoate ions. It is a white, crystalline solid with a melting point of 74-76 °C and a molecular weight of 536.71 g/mol. Tin(2+) neodecanoate has a variety of applications in the chemical industry, including as a catalyst in chemical synthesis, as a corrosion inhibitor, and as a lubricant for metal surfaces. It is also used in the production of polymers, pharmaceuticals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von Zinn(II)-Neodecanoat
This compound, auch bekannt als 7,7-Dimethyloctanoat;Zinn(II), ist eine vielseitige Verbindung mit einer Vielzahl von Anwendungen in der wissenschaftlichen Forschung und Industrie. Nachfolgend finden Sie eine detaillierte Analyse seiner einzigartigen Anwendungen in verschiedenen Bereichen.
Oxidationskatalysator: This compound dient als Oxidationskatalysator in verschiedenen chemischen Reaktionen. Seine Fähigkeit, den Oxidationsprozess zu erleichtern, macht es wertvoll bei der Synthese von Feinchemikalien und Pharmazeutika, wo kontrollierte Oxidation entscheidend ist .
Trocknungsmittel in Farben und Beschichtungen: Als Trocknungsmittel wird diese Verbindung bei der Herstellung von Farben und Beschichtungen verwendet. Es beschleunigt den Trocknungsprozess, verbessert die Effizienz der Farbanwendung und verkürzt die Wartezeiten auf das Trocknen .
Rubber-Haftungsvermittler: In der Gummiindustrie wird this compound als Haftungsvermittler eingesetzt. Es verbessert die Verbindung zwischen Gummi und anderen Materialien, was für die Haltbarkeit und Leistung von Gummiprodukten unerlässlich ist .
Bindungsmittel in Kunststoffen: Diese Verbindung wirkt als Bindungsmittel in Kunststoffen und verbessert die mechanischen Eigenschaften von Kunststoffmaterialien. Es ist besonders nützlich bei der Herstellung von hochfesten Kunststoffteilen .
Kunststoff-Degradierungsmittel: This compound wird auch als Kunststoff-Degradierungsmittel verwendet. Es hilft beim Abbau von Kunststoffen, was für Recyclingprozesse und Umweltmanagement von Vorteil ist .
Hitzestabilisator für PVC: Die Verbindung ist ein effektiver Hitzestabilisator für Polyvinylchlorid (PVC). Sie verhindert die Degradation von PVC bei hohen Temperaturen, wodurch die Lebensdauer des Materials verlängert und seine thermische Stabilität verbessert wird .
Katalysator bei der Polymerisation: Es dient als Katalysator bei der Polymerisation bestimmter Kunststoffe und trägt zur Entwicklung von Polymeren mit spezifischen Eigenschaften und Anwendungen bei .
Supraleiter-Forschung: Bei extrem niedrigen Temperaturen wird Zinn zu einem Supraleiter. Forschungen mit this compound können zum Verständnis und zur Entwicklung supraleitender Materialien beitragen .
Wirkmechanismus
Target of Action
Tin(2+) neodecanoate is primarily used as an oxidation catalyst, drying agent, rubber adhesion promoter and bonding agent, and plastic degradent . Its targets are therefore the substances it is intended to catalyze, dry, bond, or degrade.
Mode of Action
In the context of polyurethane production, it serves as a catalyst for the reaction of isocyanates with polyols . This catalytic action likely involves the formation of a complex transition state, facilitating the reaction process .
Biochemical Pathways
The biochemical pathways affected by Tin(2+) neodecanoate are largely dependent on its application. In the production of polyurethane systems, it catalyzes the reaction between isocyanates and polyols, leading to the formation of polyurethane . The downstream effects include the production of polyurethane systems with desired properties.
Result of Action
The result of Tin(2+) neodecanoate’s action is the successful catalysis of reactions, promotion of adhesion, or degradation of plastics, depending on its application . For instance, in the production of polyurethane systems, the result is the formation of polyurethane with desired properties .
Eigenschaften
IUPAC Name |
7,7-dimethyloctanoate;tin(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H20O2.Sn/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROUPOMLWHGKPN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Sn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Neodecanoic acid, tin(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
49556-16-3 | |
| Record name | Neodecanoic acid, tin(2+) salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049556163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodecanoic acid, tin(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tin(2+) neodecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.228 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![6-Chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1593424.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1593425.png)
![4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1593426.png)
![4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593428.png)